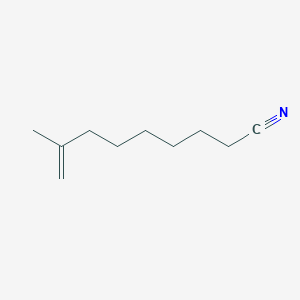

8-Methyl-8-nonenenitrile

Description

Contextualization within Unsaturated Nitrile Chemistry and Organic Synthesis

Unsaturated nitriles are a class of organic compounds that feature both a carbon-carbon double or triple bond and a nitrile functional group. researchgate.netrsc.org The subclass of α,β-unsaturated nitriles, to which 8-Methyl-8-nonenenitrile belongs, is particularly significant in organic synthesis. The conjugation of the nitrile group with the alkene functionality creates a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is fundamental to a variety of carbon-carbon bond-forming reactions, including Michael additions and cycloadditions, which are pivotal in constructing complex molecular architectures. rsc.orgduq.edu

The presence of a methyl group at the α-position relative to the nitrile, as in this compound, introduces steric hindrance that can influence the regioselectivity and stereoselectivity of chemical reactions. nih.gov The synthesis of such trisubstituted alkenes is a challenging aspect of organic chemistry, often requiring specialized catalytic systems to achieve high selectivity. nih.govnih.gov

Overview of Scientific Relevance and Research Trajectories

The scientific relevance of this compound and related α,β-unsaturated nitriles stems from their utility as versatile building blocks in the synthesis of a wide array of organic molecules. rsc.orgduq.edu The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and ketones, providing a gateway to diverse chemical space. libretexts.org

Research in this area has historically focused on several key trajectories:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to discovering new and efficient ways to synthesize substituted unsaturated nitriles. This includes the use of transition-metal catalysts and the development of novel reaction pathways to control stereochemistry. qub.ac.ukgoogle.com

Exploration of Reactivity: Understanding the unique reactivity of these compounds is crucial. Studies often investigate their behavior in the presence of various nucleophiles, electrophiles, and radical species. libretexts.orgduq.edu

Application in Total Synthesis: The unique reactivity of unsaturated nitriles makes them valuable intermediates in the total synthesis of natural products and other complex target molecules. nih.gov

Scope of Current and Future Academic Investigations

Current academic investigations continue to build upon these historical trajectories, with an increasing emphasis on sustainability and efficiency. The development of catalytic, enantioselective methods for the synthesis and transformation of α,β-unsaturated nitriles is a major focus. duq.edu

Future research is likely to explore the following areas:

Asymmetric Catalysis: The design of new chiral catalysts to control the stereochemistry of reactions involving this compound and its analogs will remain a key area of investigation. This is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Polymer Chemistry: Unsaturated nitriles can serve as monomers in polymerization reactions. Research into the polymerization of highly substituted nitriles could lead to the development of new materials with unique thermal and mechanical properties.

Bioorthogonal Chemistry: The unique reactivity of the nitrile group could potentially be exploited in bioorthogonal chemistry for the labeling and tracking of biomolecules in living systems.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, the extensive body of work on analogous α,β-unsaturated nitriles provides a strong basis for understanding its chemical behavior.

Synthesis: The synthesis of trisubstituted α,β-unsaturated nitriles like this compound can be approached through several methods. One common strategy involves the condensation of a ketone with an activated acetonitrile (B52724) derivative in the presence of a base. google.comgoogle.com Another powerful technique is the use of transition metal-catalyzed cross-metathesis reactions. qub.ac.uk

Reactivity: The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system. It is expected to readily undergo conjugate addition reactions with a wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions. duq.edu The nitrile group itself can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org

Data Tables

Table 1: General Physicochemical Properties of α,β-Unsaturated Nitriles

| Property | Typical Value Range |

| Molecular Weight | Varies with substitution |

| Boiling Point | Generally high due to polarity |

| Density | Typically around 0.8 - 1.0 g/cm³ |

| Refractive Index | ~1.4 - 1.5 |

| Polarity | Moderately polar |

Table 2: Spectroscopic Data for a Representative α,β-Unsaturated Nitrile

| Spectroscopic Technique | Characteristic Peak/Signal |

| Infrared (IR) Spectroscopy | C≡N stretch: ~2220-2230 cm⁻¹ (weak to medium) C=C stretch: ~1620-1640 cm⁻¹ (variable) |

| ¹H NMR Spectroscopy | Vinylic protons: δ 5.5-7.5 ppm Allylic protons: δ ~2.0-2.5 ppm |

| ¹³C NMR Spectroscopy | C≡N carbon: δ ~115-120 ppm Alkene carbons: δ ~100-150 ppm |

| UV-Vis Spectroscopy | π → π* transition: ~210-250 nm |

Note: The exact positions of spectroscopic signals for this compound will depend on its specific substitution pattern and the solvent used. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylnon-8-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-10(2)8-6-4-3-5-7-9-11/h1,3-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSUJVBNZJMCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312938 | |

| Record name | 8-Methyl-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-80-2 | |

| Record name | 8-Methyl-8-nonenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of 8-methyl-8-nonenenitrile from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces several significant challenges that must be addressed for a safe, efficient, and economically viable process.

Key Challenges and Mitigation Strategies:

Thermal Management: The generation of the non-stabilized ylide using a strong base like n-BuLi is highly exothermic. On a large scale, the high surface-area-to-volume ratio of laboratory flasks is lost, making heat dissipation more difficult.

Mitigation:

Use of jacketed reactors with controlled cooling systems.

Slow, subsurface addition of the base to the phosphonium (B103445) salt suspension to control the rate of reaction and heat generation.

Choice of a solvent with a suitable boiling point to help manage temperature excursions, though this must be balanced with solubility and reactivity requirements. bohrium.com

Handling of Hazardous Reagents: Strong bases like n-BuLi are pyrophoric and moisture-sensitive. Phosphorus pentachloride, used in the synthesis of the aldehyde precursor, is highly corrosive and reacts violently with water.

Mitigation:

Use of closed-system transfer techniques for pyrophoric reagents.

Strict control of atmospheric moisture using dry, inert gas blankets.

Engineered controls (e.g., scrubbers) for handling corrosive and reactive gases.

Byproduct Removal (Triphenylphosphine Oxide - TPPO): The removal of TPPO is arguably the most significant challenge in scaling up the Wittig reaction. nih.gov Its high boiling point and polarity, which is still significant enough to impart some solubility in many organic solvents, make its separation from a non-polar product like this compound difficult without resorting to large-volume column chromatography, which is undesirable in an industrial setting. acs.org

Mitigation Strategies:

Precipitation/Crystallization: Exploiting the differential solubility of TPPO and the product is the most common industrial approach. TPPO is known to be poorly soluble in non-polar hydrocarbon solvents like hexane (B92381) or cyclohexane, especially at low temperatures. nih.govrochester.edu A typical scaled-up process might involve concentrating the reaction mixture and then adding a large volume of a non-polar solvent to precipitate the TPPO, which can then be removed by filtration. nih.gov

Complexation: TPPO can form insoluble complexes with certain metal salts. Adding salts like magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), or calcium bromide (CaBr₂) to the crude reaction mixture can precipitate the TPPO as a metal complex, which can be filtered off. scientificupdate.com This method can be effective in solvents like toluene (B28343) or ethyl acetate, but may be less so in THF. scientificupdate.com

Chemical Conversion: The TPPO can be converted into a charged species that is insoluble in organic solvents. For example, treatment with oxalyl chloride or phosgene (B1210022) converts TPPO into the corresponding chlorophosphonium salt, which precipitates and can be removed by filtration. rochester.edu

Process Optimization for Preparative Scale:

A summary of optimized parameters for scaling up the Wittig synthesis of this compound is presented below.

| Parameter | Laboratory Scale Consideration | Preparative Scale Strategy |

|---|---|---|

| Ylide Formation | Manual addition of base (e.g., n-BuLi) via syringe to a flask in an ice bath. | Slow, controlled, subsurface addition of base via pump to a jacketed reactor at -10 to 0 °C to manage exotherm. |

| Solvent | Anhydrous THF or diethyl ether. | Consideration of higher-boiling ethers like 2-MeTHF for better temperature control, or toluene, which may also aid in TPPO precipitation during workup. |

| Mixing | Magnetic stirring. | Mechanical overhead stirring is essential to ensure efficient mixing of heterogeneous mixtures (phosphonium salt suspension) and effective heat transfer. |

| Purification | Silica (B1680970) gel column chromatography. | Avoid chromatography. Focus on precipitation/crystallization of TPPO using a non-polar solvent (e.g., cyclohexane) post-reaction. nih.govacs.org Final product purification via vacuum distillation. |

| Safety | Standard fume hood procedures. | Engineered controls for handling pyrophoric and corrosive materials, including closed-system transfers and emergency quenching protocols. bohrium.com |

By carefully considering these factors, the synthesis of this compound can be effectively transitioned from a laboratory curiosity to a robust and scalable preparative process. The primary focus of process development would be on optimizing the non-chromatographic removal of triphenylphosphine (B44618) oxide.

Reactivity and Mechanistic Investigations

Reaction Pathways Involving the Nitrile Functionality

The nitrile group (—C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and the nitrogen atom weakly nucleophilic.

Nucleophilic and Electrophilic Transformations at the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), add to the carbon atom, leading to the formation of an intermediate imine anion. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This intermediate is typically not isolated but is hydrolyzed in a subsequent step to yield a ketone. masterorganicchemistry.com

Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, particularly when activated. Protonation of the nitrogen by a strong acid significantly increases the electrophilicity of the nitrile carbon, making it reactive towards even weak nucleophiles like water. libretexts.org

Hydrolysis and Reduction Mechanisms

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. collectionscanada.gc.ca The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. collectionscanada.gc.ca

Under acidic conditions, the mechanism involves protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. libretexts.org Tautomerization of the resulting imidic acid yields an amide. Further hydrolysis of the amide under the reaction conditions produces the carboxylic acid and an ammonium (B1175870) ion.

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to form the imidic acid, which tautomerizes to the amide. Subsequent saponification of the amide yields a carboxylate salt, which is protonated in an acidic workup to give the final carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. google.com This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion. An aqueous workup then protonates the dianion to yield the primary amine, 9-methyl-9-decen-1-amine.

A representative table of expected hydrolysis and reduction reactions is shown below.

| Reaction Type | Reagents | Expected Product | Intermediate |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Δ | 8-Methyl-8-nonenoic acid | 8-Methyl-8-nonenamide |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Δ; 2. H₃O⁺ | 8-Methyl-8-nonenoic acid | 8-Methyl-8-nonenamide |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 9-Methyl-9-decen-1-amine | Imine anion |

Addition Reactions to the Nitrile Moiety

Organometallic reagents, most notably Grignard reagents (R-MgX), readily add to the nitrile group. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of ketones. organic-chemistry.orgbyjus.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbon of the nitrile. masterorganicchemistry.com This forms a magnesium salt of an imine, which is stable to further addition of the Grignard reagent. organic-chemistry.org Subsequent acidic hydrolysis of the imine salt intermediate yields a ketone. masterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide would be expected to produce 9-methyl-9-decen-2-one after workup.

| Grignard Reagent (R-MgBr) | Reagent Structure | Expected Ketone Product |

|---|---|---|

| Methylmagnesium bromide | CH₃MgBr | 9-Methyl-9-decen-2-one |

| Ethylmagnesium bromide | CH₃CH₂MgBr | 10-Methyl-10-undecen-3-one |

| Phenylmagnesium bromide | C₆H₅MgBr | 1-Phenyl-8-methyl-8-nonen-1-one |

Reactions at the Unsaturated Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich center (nucleophile) and is thus susceptible to attack by electrophiles.

Electrophilic Addition Mechanisms

The terminal alkene can undergo electrophilic addition with a variety of reagents. The mechanism typically proceeds in two steps, starting with the attack of the pi electrons on an electrophile (E⁺), which forms a carbocation intermediate. libretexts.orgunizin.org This is followed by the rapid attack of a nucleophile (Nu⁻) on the carbocation.

According to Markovnikov's rule, in the addition of an unsymmetrical reagent HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. unizin.org In the case of this compound, the double bond is between C8 and C9. C9 is a terminal CH₂ group. Therefore, the initial protonation will occur at C9 to form the more stable tertiary carbocation at C8. The nucleophile will then attack this C8 carbocation. unizin.org

For example, the reaction with hydrogen bromide (HBr) would yield 8-bromo-8-methylnonanenitrile. The addition of water in the presence of an acid catalyst (acid-catalyzed hydration) would result in the formation of 8-hydroxy-8-methylnonanenitrile. libretexts.org

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product (Following Markovnikov's Rule) |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 8-Bromo-8-methylnonanenitrile |

| HCl | H⁺ | Cl⁻ | 8-Chloro-8-methylnonanenitrile |

| H₂O, H₂SO₄ (cat.) | H⁺ | H₂O | 8-Hydroxy-8-methylnonanenitrile |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The alkene in this compound can act as a "dipolarophile" or a 2π-electron component in these reactions. wikipedia.org

A prominent example is the 1,3-dipolar cycloaddition. wikipedia.org In this reaction, a 1,3-dipole (a molecule with positive and negative charges delocalized over three atoms) reacts with the alkene to form a five-membered heterocyclic ring. wikipedia.org For instance, reaction with an azide (B81097) (R-N₃) would lead to a triazoline, and reaction with a nitrile oxide (R-CNO) would yield an isoxazoline.

The alkene can also participate in [2+2] cycloadditions, typically under photochemical conditions, to form four-membered rings. perlego.com Another important class of pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. youtube.com While the isolated double bond of this compound is not a diene itself, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. For example, reaction with 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. Higher-order cycloadditions, such as [8+2] cycloadditions, are also known but are generally more complex. perlego.commdpi.com

Polymerization Research Initiated at the Alkene Site

The terminal double bond in this compound serves as a viable handle for polymerization reactions, offering a pathway to novel polymer architectures. Research in this area has primarily focused on adapting established olefin polymerization techniques to accommodate the polar nitrile functionality.

One of the most significant approaches to polymerizing functionalized alkenes is through the use of Ziegler-Natta catalysts. pearson.comnih.govwikipedia.orgias.ac.in These catalyst systems, typically based on titanium compounds in conjunction with organoaluminum co-catalysts, are renowned for their ability to produce stereoregular polymers from 1-alkenes. wikipedia.org However, the presence of Lewis basic groups, such as the nitrile in this compound, can pose a challenge by coordinating to the oxophilic early transition-metal center of the catalyst, potentially leading to catalyst poisoning. ias.ac.in Strategies to mitigate this involve the use of more robust catalyst systems or the protection of the functional group. The polymerization would proceed via insertion of the alkene into the titanium-alkyl bond, with the growing polymer chain extending from the metal center. wikipedia.org

Another important method for the polymerization of functionalized dienes is Acyclic Diene Metathesis (ADMET). google.comgoogle.comresearchgate.netresearchgate.net This step-growth polymerization is catalyzed by well-defined metal-carbene complexes, such as Grubbs or Schrock catalysts, and proceeds through the intermolecular metathesis of dienes, releasing a small volatile alkene like ethylene. researchgate.net For a molecule like this compound, which is not a diene, direct ADMET polymerization is not feasible. However, it could potentially be a co-monomer in ADMET polymerizations or be modified to form a suitable α,ω-diene. Research has demonstrated the synthesis of polymers from alkylcyano α,ω-dienes via ADMET, indicating the compatibility of the nitrile group with this type of polymerization. google.com

Radical polymerization is also a viable pathway for the vinyl group of this compound. pearson.com This chain-growth process is initiated by a radical species, which adds to the double bond to create a new radical that then propagates by adding to subsequent monomer units. The nitrile group is generally well-tolerated in radical polymerizations.

The table below summarizes the key polymerization methods applicable to the alkene functionality of this compound.

| Polymerization Method | Catalyst/Initiator | Key Features | Potential Challenges |

| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃ | Stereoregular polymers. wikipedia.org | Catalyst poisoning by nitrile group. ias.ac.in |

| Acyclic Diene Metathesis (ADMET) | Grubbs/Schrock Catalysts | Well-defined polymers. google.comresearchgate.net | Requires monomer to be a diene. |

| Radical Polymerization | Peroxides, AIBN | Tolerant to nitrile group. | Less control over stereochemistry. |

Olefin Metathesis and Functionalization Studies

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation and functionalization. scielo.brorganic-chemistry.orgharvard.eduwikipedia.orgpsu.edu For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) represent potential reaction pathways, although the former would require the introduction of a second double bond.

Cross-metathesis (CM) offers a direct route to functionalize the terminal alkene. For instance, cross-metathesis with acrylonitrile (B1666552) could, in principle, lead to a dinitrile, though this specific transformation with this compound is not explicitly documented. More broadly, cross-metathesis of long-chain unsaturated nitriles with functionalized olefins like acrylates has been shown to be an effective method for producing bifunctional molecules, which can serve as precursors to polymers. ifpenergiesnouvelles.fr Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high functional group tolerance. ifpenergiesnouvelles.frresearchgate.net

The efficiency of metathesis reactions involving nitriles can be influenced by the nitrile group's ability to coordinate to the metal center of the catalyst, which can sometimes lead to catalyst inhibition, especially with conjugated nitriles. ifpenergiesnouvelles.fr

Interplay Between Nitrile and Alkene Functionalities in Reaction Design

The concurrent presence of the nitrile and alkene groups in this compound allows for the design of reactions that leverage the reactivity of both moieties. Intramolecular reactions, in particular, highlight this interplay.

Radical cyclization reactions provide a compelling example. Under radical-generating conditions, a radical can be formed elsewhere in the molecule, which then adds to either the alkene or the nitrile. The 6-exo or 7-endo cyclization onto the alkene would lead to the formation of a six- or seven-membered ring containing a new carbon-centered radical. Alternatively, cyclization onto the nitrile group can occur, forming an iminyl radical intermediate, which can be further transformed. thieme-connect.dethieme-connect.comresearchgate.net Studies on unsaturated epoxynitriles have demonstrated that radical cascades can be terminated by cyclization onto a nitrile group. thieme-connect.dethieme-connect.com

Intramolecular aldol-type reactions are another possibility, where deprotonation alpha to the nitrile could generate a carbanion that could potentially add to a carbonyl group formed from the alkene via a reaction like ozonolysis. While not a direct interaction, it showcases how one functional group can be transformed to react with the other.

Radical Chemistry and Photochemical Transformations of this compound

Beyond cyclization, the alkene and nitrile groups can participate in other radical and photochemical reactions. The terminal alkene is susceptible to radical addition reactions. For example, the addition of a radical initiator can lead to polymerization, as mentioned earlier. pearson.com It can also undergo anti-Markovnikov addition of HBr in the presence of peroxides.

Photochemical reactions of alkenes include [2+2] cycloadditions, E/Z isomerizations, and rearrangements. slideshare.netirispublishers.comsioc-journal.cn For a terminal alkene like in this compound, photochemical isomerization is not a factor. However, it could potentially participate in cycloaddition reactions with other unsaturated compounds under photochemical conditions.

The nitrile group itself is generally stable under many radical and photochemical conditions. However, there are examples of photochemical reactions involving nitriles, such as their addition to alkenes or arenes.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding transition states. scienomics.combeilstein-journals.orgresearchgate.netacs.orgmdpi.com For a molecule like this compound, computational studies can provide significant insights into its reactivity.

For instance, Density Functional Theory (DFT) calculations can be employed to model the transition states of Ziegler-Natta polymerization, helping to understand the effect of the nitrile group on the catalyst's activity and the stereoselectivity of the polymerization. scienomics.com Similarly, the mechanism of olefin metathesis, including the binding of the nitrile to the ruthenium catalyst and the energetics of the metallocyclobutane intermediates, can be investigated computationally. harvard.edu

In the realm of radical cyclizations, computational studies can help to predict the regioselectivity (e.g., endo vs. exo cyclization) and stereoselectivity of the ring-forming step by calculating the energies of the competing transition states. thieme-connect.dethieme-connect.com The study of photochemical reaction pathways, which often involve excited states, can also be aided by computational methods to map out potential energy surfaces and identify key intermediates. slideshare.net

The table below outlines potential areas of computational investigation for this compound.

| Reaction Type | Computational Method | Information Gained |

| Ziegler-Natta Polymerization | DFT | Transition state energies, catalyst-monomer interactions, stereoselectivity. scienomics.com |

| Olefin Metathesis | DFT | Catalyst deactivation pathways, reaction energetics, ligand effects. |

| Radical Cyclization | DFT, Ab initio | Transition state geometries, activation barriers, regioselectivity. thieme-connect.dethieme-connect.com |

| Photochemical Reactions | TD-DFT, CASSCF | Excited state potential energy surfaces, identification of intermediates. |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. d-nb.info For 8-methyl-8-nonenenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive structural picture.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals for this compound would be achieved through a suite of 2D NMR experiments.

¹H NMR: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), offering clues about neighboring protons. scirp.org

¹³C NMR: The 1D ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be crucial for establishing the connectivity of the aliphatic chain in this compound.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for identifying quaternary carbons (like the nitrile carbon and the C8 carbon) and for piecing together the entire molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This technique is particularly useful for determining stereochemistry and conformational preferences.

A hypothetical table of expected NMR data is presented below to illustrate the application of these techniques.

| Atom Number | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | COSY Correlations (with H at C#) | HMBC Correlations (with H at C#) |

| 1 | t | q | 2 | 2, 3 |

| 2 | m | t | 1, 3 | 1, 3, 4 |

| 3 | m | t | 2, 4 | 2, 4, 5 |

| 4 | m | t | 3, 5 | 3, 5, 6 |

| 5 | m | t | 4, 6 | 4, 6, 7 |

| 6 | t | t | 5, 7 | 5, 7, 8 |

| 7 | s | s | - | 6, 8, 9, 10 |

| 8 | s | s | - | 7, 9, 10 |

| 9 | s | t | - | 7, 8, 10 |

| 10 | - | s | - | - |

| Note: This table is a hypothetical representation. Actual chemical shifts and correlations would need to be determined experimentally. |

Dynamic NMR Spectroscopy for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of processes like bond rotations. For this compound, DNMR could be employed to study the rotation around the various single bonds in the nonane (B91170) chain, providing insights into its flexibility and preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and the deduction of structural features.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of this compound (C₁₀H₁₇N) by distinguishing its exact mass from other molecules with the same nominal mass. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation patterns. For this compound, MS/MS studies would help to elucidate how the molecule breaks apart upon ionization, providing further confirmation of its structure.

A table of potential fragments that could be observed in an MS/MS experiment is shown below.

| m/z | Proposed Fragment |

| 151 | [M-CH₃]⁺ |

| 136 | [M-C₂H₅]⁺ |

| 122 | [M-C₃H₇]⁺ |

| 95 | [C₆H₁₀N]⁺ |

| 55 | [C₄H₇]⁺ |

| Note: This table represents plausible fragments based on the structure of this compound. Actual fragmentation would be determined experimentally. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a molecule and analyzing the frequency shifts, which correspond to the molecule's vibrational frequencies.

For this compound, the key functional groups to be identified would be the nitrile group (C≡N) and the carbon-carbon double bond (C=C).

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2260-2240 |

| C=C | Stretching | 1680-1640 |

| C-H (sp²) | Stretching | 3100-3000 |

| C-H (sp³) | Stretching | 3000-2850 |

| Note: The exact wavenumbers can vary depending on the molecular environment. |

By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the analysis of organic compounds like this compound. It allows for the separation of the target molecule from starting materials, byproducts, and other impurities, enabling both qualitative and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds such as this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of synthesizing or analyzing this unsaturated nitrile, GC-MS is frequently employed to determine reaction conversion and to identify components in a mixture. nih.govscispace.comrug.nl

The development of a robust GC-MS method involves the careful selection of a capillary column and the optimization of temperature and pressure parameters to achieve adequate separation. For a long-chain unsaturated nitrile, a non-polar or medium-polarity column is typically suitable. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, which is critical for structural confirmation. The presence of nitrile derivatives can be confirmed through the analysis of pyrolysates in more complex matrices. researchgate.net

Illustrative GC-MS Parameters for Analysis:

| Parameter | Value/Description |

|---|---|

| Column | Typically a fused silica (B1680970) capillary column such as a Rxi-5Sil or similar non-polar phase. nih.gov |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, with a constant flow rate. |

| Oven Program | Initial temperature of 50-70 °C, followed by a ramp of 10-20 °C/min up to 280-300 °C. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV. |

| MS Scan Range | m/z 40-400 |

| Internal Standard | An internal standard like m-xylene (B151644) or toluene (B28343) may be used for quantitative analysis. rug.nl |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a molecule like this compound, which possesses a long non-polar alkyl chain and a polar nitrile group, reversed-phase HPLC is the most common approach. hplc.eu

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is influenced by its hydrophobicity; less polar compounds are retained longer. The choice of column (e.g., C18, C8) and mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is critical for achieving good separation. phenomenex.com Nitrile (CN) bonded phases can also be used in both normal and reversed-phase modes, offering alternative selectivity. aga-analytical.com.pl Method development often involves adjusting the mobile phase gradient to optimize the resolution of the target compound from any impurities. cerealsgrains.org

Hypothetical HPLC Method Parameters:

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase | A gradient of water (A) and acetonitrile (B). phenomenex.com |

| Gradient | e.g., Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of organic reactions. libretexts.orgchemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. umass.edu The plate is then placed in a chamber with a suitable mobile phase (eluent), which moves up the plate by capillary action. Compounds separate based on their differential affinity for the stationary and mobile phases. umass.edu The relative positions of the spots, characterized by their retention factor (Rf), indicate the progress of the reaction.

General TLC Procedure for Reaction Monitoring:

| Step | Description |

|---|---|

| Plate Preparation | A line is drawn with a pencil about 1 cm from the bottom of a silica gel TLC plate. chemistryhall.com |

| Spotting | Using a capillary tube, small spots of the starting material(s) and the reaction mixture are applied to the line. A co-spot containing both can also be useful. libretexts.org |

| Development | The plate is placed in a sealed chamber containing a shallow pool of an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). The eluent level must be below the spotted line. umass.edu |

| Visualization | After the solvent front nears the top of the plate, the plate is removed and dried. As nitriles are often not UV-active, visualization can be achieved using a staining agent, such as an iodine chamber or a potassium permanganate (B83412) solution, which reacts with the double bond. chemistryhall.com |

| Analysis | The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The Rf value of the product can be calculated. libretexts.org |

X-Ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry.

For a compound like this compound, which is likely a liquid at ambient temperature due to its aliphatic nature and the presence of a double bond, obtaining a single crystal suitable for X-ray diffraction would be challenging. The process would require inducing crystallization, typically at low temperatures.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. abinit.org It is widely employed to predict the geometric and electronic properties of organic molecules, including unsaturated nitriles. researchgate.net For 8-Methyl-8-nonenenitrile, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

| Calculated Parameter | Illustrative Value | Description |

| Total Energy | -444.9 Hartree | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | -0.25 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. nih.gov |

| LUMO Energy | 0.05 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | 0.30 eV | Energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability. nih.gov |

Note: The values in this table are illustrative examples of data obtained from DFT calculations and are not experimental results.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack. This region is expected to be concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas prone to nucleophilic attack, which would be found primarily around the hydrogen atoms of the alkyl chain. polimi.it The MEP analysis is instrumental in understanding intermolecular interactions and recognizing sites for biological interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of a molecule's behavior over time. bohrium.com MD simulations solve Newton's equations of motion for a system of atoms, revealing the molecule's conformational flexibility and dynamics. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly DFT, are highly effective at predicting various spectroscopic parameters, which can then be used to validate and interpret experimental data. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) spectra can be predicted.

For this compound, these calculations can predict the characteristic stretching frequencies of its key functional groups. The strong C≡N triple bond stretch of the nitrile group, the C=C double bond stretch of the alkene, and the various C-H bond stretches and bends can all be calculated. nih.gov Comparing these predicted frequencies with experimental IR spectra helps confirm the molecule's structure. Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

| Functional Group | Typical Experimental Range (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

| Nitrile (C≡N) Stretch | 2210–2260 | 2248 |

| Alkene (C=C) Stretch | 1640–1680 | 1655 |

| sp² C-H Stretch | 3010–3095 | 3080 |

| sp³ C-H Stretch | 2850–2960 | 2925 |

Note: The calculated values are illustrative and are typically scaled by a correction factor to better match experimental data.

Reaction Pathway Modeling and Energy Profile Calculations

Understanding how a molecule is formed is a central theme in chemistry. Computational chemistry provides tools to model potential reaction pathways for the synthesis of this compound. mdpi.com Methods for nitrile synthesis, such as the dehydration of aldoximes or the reaction of alkyl halides with cyanide sources, can be modeled to determine their feasibility and efficiency. ajgreenchem.comresearchgate.net

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction energy profile can be constructed. acs.org This profile maps out the energy changes along the reaction coordinate, revealing the activation energy for each step. The activation energy is the barrier that must be overcome for the reaction to proceed, and its magnitude determines the reaction rate. acs.org Such modeling allows chemists to compare different synthetic routes, identify potential bottlenecks (high-energy transition states), and optimize reaction conditions without extensive laboratory experimentation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding toxicity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. protoqsar.com These models are built by analyzing a "training set" of molecules with known activities and then used to predict the activity of new or untested compounds. researchgate.net

In the context of this compound, and excluding toxicity, QSAR models could be developed to predict properties relevant to its application in industries such as fragrances or materials. For instance, many unsaturated nitriles are used as fragrance ingredients. google.com A QSAR model could be built using a dataset of similar nitriles with known odor characteristics. Molecular descriptors for this compound—numerical values representing its structural, physicochemical, or electronic features—would be calculated. These descriptors are then plugged into the QSAR model to predict its potential fragrance profile or intensity.

| Descriptor Type | Descriptor Name | Illustrative Value | Description |

| Physicochemical | LogP (Octanol-Water Partition) | 4.1 | Measures the hydrophobicity of the molecule. |

| Topological | Wiener Index | 120 | A topological index related to the branching of the molecular skeleton. |

| Electronic | Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. nih.gov |

| Quantum Chemical | LUMO Energy | 0.05 eV | The energy of the Lowest Unoccupied Molecular Orbital, used as an electronic descriptor. researchgate.net |

Note: The values are for illustrative purposes to show the types of descriptors used in QSAR models.

Applications As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The generation of molecular complexity is a central theme in modern organic synthesis. nih.gov 8-Methyl-8-nonenenitrile serves as a foundational element in the assembly of more elaborate molecules, including those with biological relevance and those found in nature.

While specific examples of this compound being a direct precursor to compounds with tested biological activity are not extensively documented in publicly available literature, its structural motifs are present in various biologically active natural products. The combination of a long alkyl chain and a nitrile group is a feature found in a number of natural compounds, and the terminal double bond offers a handle for further chemical modification. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups in biologically active molecules. The alkene can undergo various reactions such as epoxidation, dihydroxylation, or metathesis to introduce further complexity.

The synthesis of cytotoxic marine alkaloids, such as the motuporamines, has involved the use of related unsaturated nitriles. collectionscanada.gc.ca For example, the synthesis of motuporamine C isomers involved the construction of a 15-membered lactam from a diene-amide via ring-closing metathesis (RCM). collectionscanada.gc.ca This highlights the utility of molecules with both unsaturation and nitrogen-containing functional groups in the synthesis of complex, biologically relevant targets.

The total synthesis of natural products is a significant driver of innovation in organic chemistry. nih.govrsc.org Alkenyl nitriles, also known as acrylonitriles, are recognized as important building blocks and intermediates in the synthesis of natural products. orgsyn.org The dual functionality of these molecules allows for a wide array of transformations. orgsyn.org

Although a specific total synthesis employing this compound as a starting material is not readily found in the literature, the strategic importance of similar bifunctional molecules is well-established. For instance, the synthesis of various terpenoids and alkaloids often relies on starting materials with multiple reactive sites that can be selectively manipulated. uou.ac.in The presence of both an alkene and a nitrile in this compound makes it a potential candidate for use in complex synthetic sequences. Radical reactions, for example, are increasingly used in natural product synthesis to form critical bonds. rsc.org

Formation of Functionalized Derivatives of this compound

The true synthetic utility of this compound lies in the ability to transform its inherent functional groups into a wide array of other functionalities. This allows for the creation of a diverse library of derivative compounds with tailored properties.

The terminal alkene and the nitrile group of this compound are ripe for a multitude of chemical reactions. The alkene can undergo reactions such as:

Hydroboration-oxidation: to yield the corresponding terminal alcohol.

Epoxidation: to form an epoxide, a versatile intermediate for further nucleophilic attack.

Ozonolysis: to cleave the double bond and form an aldehyde.

Metathesis: to form new carbon-carbon double bonds with other alkenes.

Halogenation: to introduce one or two halogen atoms.

The nitrile group can be transformed through:

Hydrolysis: under acidic or basic conditions to produce a carboxylic acid or a carboxylate salt.

Reduction: using reagents like lithium aluminum hydride to yield a primary amine.

Reaction with Grignard reagents: to form ketones after hydrolysis.

Cycloaddition reactions: to form various heterocyclic compounds.

The ability to perform these transformations selectively provides chemists with a powerful toolkit for creating a wide range of functionalized molecules from a single starting material.

The introduction of chirality is a critical aspect of modern drug discovery and development. While this compound itself is achiral, its functional groups provide opportunities for stereoselective reactions to create chiral derivatives.

For example, asymmetric dihydroxylation of the terminal alkene using Sharpless catalysts can produce a chiral diol with high enantioselectivity. Similarly, asymmetric epoxidation can lead to the formation of a specific enantiomer of the corresponding epoxide. These chiral building blocks can then be used in the synthesis of enantiomerically pure complex molecules.

The study of stereoselective synthesis is crucial in understanding biological systems, as demonstrated in the synthesis of 8-methyl-substituted retinals for studying artificial visual pigments. nih.gov In this work, stereocontrolled Horner-Wadsworth-Emmons or Wittig reactions were key steps in establishing the desired stereochemistry. nih.gov Such principles of stereoselective synthesis could be applied to transformations of this compound to generate specific stereoisomers.

Potential in Material Science and Polymer Chemistry (e.g., monomers)

The unique structure of this compound also suggests its potential as a monomer in the synthesis of novel polymers. The terminal alkene can participate in addition polymerization reactions, while the nitrile group can either be incorporated into the polymer backbone or serve as a pendant functional group that can be post-functionalized.

The pyrolysis of certain polyamides, such as polyamide-10,12, has been shown to produce various nitriles, including 8-nonenenitrile. researchgate.net This suggests that, in reverse, nitriles like this compound could potentially serve as precursors for the synthesis of polyamides or other nitrogen-containing polymers. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions with diamines to form polyamides.

Furthermore, the nitrile functionality can influence the properties of a polymer. For example, in poly(methyl methacrylate), the ester group plays a significant role in the polymer's properties. msu.edunih.gov Similarly, the polar nitrile group in a polymer derived from this compound could enhance properties such as adhesion, solvent resistance, and thermal stability. The long alkyl chain would contribute to flexibility and hydrophobicity. This combination of functionalities could lead to the development of new polymers with tailored properties for specific applications.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and economically viable processes. For 8-Methyl-8-nonenenitrile, this translates to moving beyond traditional synthetic methods that may rely on harsh reagents or produce significant waste. Future research should prioritize the exploration of greener alternatives.

One promising avenue is the utilization of biomass-derived feedstocks. rug.nlmdpi.com The development of catalytic pathways that can convert renewable resources into precursors for this compound would significantly enhance its sustainability profile. Chemo-enzymatic cascade reactions, which combine the selectivity of biocatalysts with the efficiency of chemical processes, offer a powerful tool for the cyanide-free synthesis of nitriles from readily available aldehydes. nih.gov Another approach is the direct synthesis from carboxylic acids, which provides a clean and atom-economical route to nitriles. researchgate.net

Furthermore, the development of heterogeneous catalysts is highly desirable as they are easily separable and recyclable, reducing the environmental impact of the synthesis. rsc.org Research into novel catalytic materials, such as supported cobalt-nanoparticles, could lead to more efficient and environmentally benign production methods for this compound and related compounds. rsc.org

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of the nitrile and alkene functional groups in this compound opens the door to a wide array of chemical transformations. The exploration of novel catalytic systems is crucial for selectively targeting these groups and synthesizing new, high-value molecules.

Metal pincer complexes, for instance, have shown great promise in the catalytic conversion of nitriles under mild conditions. rug.nl These complexes can activate the nitrile group, facilitating reactions such as hydrogenation to amines or imines, and carbon-carbon coupling reactions. rug.nl For unsaturated nitriles like this compound, these catalysts could enable unique transformations, including oxo- and aza-Michael additions. rug.nl

The development of catalysts for the α-alkylation of nitriles with alcohols represents another significant research direction. rsc.org This "borrowing hydrogen" methodology allows for the formation of new carbon-carbon bonds in an atom-economical manner. rsc.org Applying such catalytic systems to this compound could lead to the synthesis of a diverse range of functionalized derivatives.

| Catalyst Type | Potential Transformation of this compound | Reference |

| Metal Pincer Complexes | Selective hydrogenation, C-C coupling, Michael additions | rug.nl |

| Supported Cobalt-Nanoparticles | α-alkylation with alcohols | rsc.org |

| Ruthenium Hydroxide (B78521) | Aerobic oxidative synthesis from primary azides | acs.org |

Advanced in situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in situ spectroscopic techniques offer a window into the reacting system, providing real-time data that can be used to improve yields, selectivity, and safety.

For the synthesis and transformation of this compound, techniques such as Time-Resolved Infrared (TRIR) spectroscopy and 2D-IR spectroscopy could provide detailed information about molecular interactions and structural changes on ultrafast timescales. numberanalytics.com Hyphenated methods, like chromatography-IR spectroscopy, would be invaluable for identifying reaction intermediates in complex mixtures. numberanalytics.com

Furthermore, the application of machine learning models to interpret spectroscopic data is an emerging field with significant potential. chinesechemsoc.org These models can identify subtle differences in spectra, enabling quantitative analysis and a more refined understanding of reaction progress. chinesechemsoc.org The integration of these advanced monitoring techniques into the study of this compound would accelerate the development of optimized and robust synthetic protocols.

| Spectroscopic Technique | Information Gained | Potential Application for this compound | Reference |

| Time-Resolved Infrared (TRIR) | Ultrafast reaction dynamics | Studying the mechanism of catalytic transformations | numberanalytics.com |

| 2D-IR Spectroscopy | Molecular interactions and structural changes | Elucidating the role of catalyst-substrate interactions | numberanalytics.com |

| Chromatography-IR | Identification of reaction intermediates | Analyzing complex reaction mixtures during synthesis | numberanalytics.com |

| Machine Learning-Assisted Spectroscopy | Quantitative analysis and reaction progress | Optimizing reaction conditions and predicting outcomes | chinesechemsoc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch processes. numberanalytics.comamf.chspirochem.comenantia.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant step towards more efficient and sustainable manufacturing. europa.eu

Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved yields and selectivity. numberanalytics.com They are particularly well-suited for handling hazardous reagents or intermediates, as only small quantities are present in the reactor at any given time. enantia.com This would be advantageous for reactions involving toxic cyanating agents, should they be necessary in certain synthetic routes.

The modular nature of flow systems also allows for the easy integration of in-line analysis and purification steps, leading to a more streamlined and automated workflow. spirochem.com This approach is highly valuable for process research and development, enabling rapid optimization of reaction conditions. spirochem.com

Deeper Understanding of Structure-Reactivity Relationships through Computational Studies

Computational chemistry provides a powerful lens through which to understand the intricate relationship between molecular structure and reactivity. For this compound, density functional theory (DFT) calculations can be employed to predict its reactivity and guide the design of new synthetic transformations. nih.govacs.orgacs.org

By modeling the reaction mechanisms of potential transformations, computational studies can help to identify the most promising synthetic routes and catalyst systems. rsc.org For example, DFT calculations can predict the activation energies for various reaction pathways, providing insights into which reactions are most likely to be successful. nih.govacs.orgacs.org

Furthermore, computational tools can be used to understand the electronic properties of this compound and how they influence its interactions with catalysts and other reagents. This knowledge is crucial for the rational design of new catalysts with enhanced activity and selectivity. A deeper computational understanding of this molecule will undoubtedly accelerate the discovery of its novel applications. researchgate.net

Expanding the Scope of Synthetic Applications in Emerging Fields

While the current applications of this compound are not extensively documented, its unique combination of a nitrile and an alkene functionality makes it a versatile building block for the synthesis of more complex molecules. Future research should focus on exploring its potential in emerging fields such as materials science and pharmaceuticals.

The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, making it a valuable synthon in organic synthesis. rug.nlbeilstein-journals.org The presence of the double bond allows for further functionalization through reactions such as cycloadditions and polymerizations. uwo.calongdom.org

In materials science, aromatic nitriles are used in the synthesis of advanced materials like polymers and nanomaterials. numberanalytics.com Investigating the polymerization of this compound or its incorporation into copolymers could lead to the development of new materials with unique properties. In the pharmaceutical industry, nitrile-containing compounds are of growing interest, with many currently in clinical development. nih.govacs.orgacs.org The structural motifs accessible from this compound could serve as a starting point for the discovery of new bioactive molecules. fiveable.meresearchgate.netacs.org The exploration of its use in the synthesis of functionalized tetrahydropyridines and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals, is a particularly promising avenue. uwo.caresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 8-Methyl-8-nonenenitrile, and how can purity be ensured?

- Methodology :

- Route selection : Begin with nitrile alkylation or cyanide displacement reactions using precursors like 8-methylnonenol. Catalysts such as palladium or copper complexes may enhance selectivity .

- Purification : Use fractional distillation or preparative HPLC, with purity assessed via GC-MS (retention time comparison) and NMR (integration of diagnostic peaks, e.g., nitrile δ 1.9–2.3 ppm) .

- Documentation : Report yields, solvent systems, and spectral data (1H/13C NMR, IR) in tabular format, relegating extensive datasets to supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Combine 1H/13C NMR to identify alkene (δ 5.0–5.5 ppm) and nitrile groups. IR spectroscopy validates C≡N stretches (~2200–2260 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out isomers. Compare fragmentation patterns with computational predictions (e.g., DFT simulations) .

Q. How should researchers quantify this compound in biological matrices?

- Methodology :

- Sample preparation : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Analytical platforms : Optimize LC-MS/MS parameters (e.g., C18 columns, ESI+ mode) for sensitivity. Validate methods via calibration curves (R² > 0.99) and spike-recovery tests (85–115% acceptable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products in this compound synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity using a factorial design. Monitor by-products via GC-MS and optimize for minimal side reactions (e.g., hydrolysis to carboxylic acids) .

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track nitrile formation rates. Adjust residence times in flow reactors to suppress undesired pathways .

Q. What strategies resolve discrepancies between computational and experimental spectral data?

- Methodology :

- Data triangulation : Re-run spectra under standardized conditions (e.g., 25°C, CDCl3 solvent). Cross-validate with computational tools (e.g., Gaussian for NMR chemical shift predictions) .

- Isomer analysis : If shifts deviate, assess for stereoisomerism or tautomerism using 2D NMR (COSY, NOESY) or X-ray crystallography .

Q. How should statistical rigor be applied to bioactivity assays involving this compound?

- Methodology :

- Dose-response curves : Calculate IC50/EC50 using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals and p-values (ANOVA for multi-group comparisons) .

- Reprodubility checks : Include triplicate runs and negative controls. Use Cohen’s d or effect size metrics to contextualize biological significance .

Q. How to design stability studies for this compound under varying storage conditions?

- Methodology :

- Accelerated degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life. Identify degradation products via LC-HRMS and assess toxicity .

Data Presentation Guidelines

- Tables : Summarize key physicochemical properties (e.g., logP, solubility) and spectral assignments. Use consistent SI units and define abbreviations .

- Figures : Highlight reaction mechanisms or dose-response relationships. Avoid overcrowding; use color-coding for clarity (e.g., red = active, blue = inactive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.